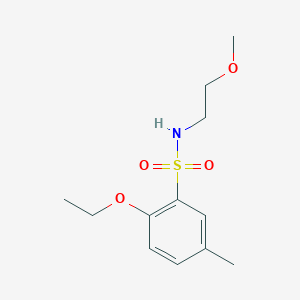
2-ethoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide, also known as EMEBS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it an interesting topic for research.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide involves the inhibition of enzymes involved in the production of prostaglandins, which are known to play a role in the development of cancer and inflammation. 2-ethoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide has been shown to specifically inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in cancer cells and is associated with the development of inflammation.
Biochemical and Physiological Effects:
2-ethoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, 2-ethoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-ethoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide has several advantages for use in lab experiments, including its high solubility in water and its ability to inhibit COX-2 activity with a high degree of specificity. However, one limitation of 2-ethoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-ethoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide, including the development of novel anticancer drugs based on its structure, the investigation of its potential therapeutic applications in inflammatory diseases, and the study of its potential toxicity and safety in vivo. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-ethoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide and to identify potential drug targets for its use in cancer and inflammation research.
In conclusion, 2-ethoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide is a promising compound with potential applications in scientific research. Its ability to inhibit COX-2 activity and its anti-inflammatory and anticancer properties make it an interesting candidate for further investigation. However, further research is needed to fully understand its mechanisms of action and potential toxicity, as well as its potential applications in the development of novel therapeutic agents.
Synthesis Methods
The synthesis of 2-ethoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide can be achieved through a multistep reaction involving the condensation of 2-ethoxy-5-methylbenzenesulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine, resulting in the formation of 2-ethoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide as a white solid with a high yield.
Scientific Research Applications
2-ethoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have indicated that 2-ethoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide can inhibit the growth of cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, 2-ethoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
Molecular Formula |
C12H19NO4S |
|---|---|
Molecular Weight |
273.35 g/mol |
IUPAC Name |
2-ethoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO4S/c1-4-17-11-6-5-10(2)9-12(11)18(14,15)13-7-8-16-3/h5-6,9,13H,4,7-8H2,1-3H3 |
InChI Key |
GFKYPXUJLSCXDX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCCOC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)


![1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B245520.png)
![Ethyl 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245526.png)

![Ethyl 4-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245540.png)
![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)

![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)
![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)

